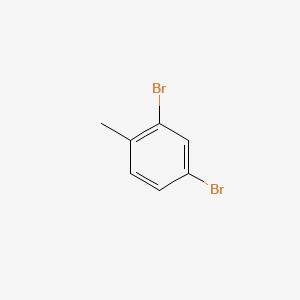

2,4-Dibromotoluene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 139877. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,4-dibromo-1-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Br2/c1-5-2-3-6(8)4-7(5)9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHWYNNFPUGEYEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0067632 | |

| Record name | 2,4-Dibromotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0067632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31543-75-6 | |

| Record name | 2,4-Dibromo-1-methylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31543-75-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dibromotoluene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031543756 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 31543-75-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139877 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 2,4-dibromo-1-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4-Dibromotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0067632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-dibromotoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.066 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-DIBROMOTOLUENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5KCL9II3NL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2,4-Dibromotoluene: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 31543-75-6[1][2][3]

This technical guide provides an in-depth overview of 2,4-Dibromotoluene, a halogenated aromatic compound with significant applications in organic synthesis and as an intermediate in various industries. This document outlines its chemical and physical properties, provides a representative synthetic protocol, and details its key chemical reactions.

Core Properties of this compound

This compound is a derivative of toluene (B28343) where two hydrogen atoms on the aromatic ring have been substituted by bromine atoms at the 2 and 4 positions. It is a colorless to pale yellow liquid under standard conditions.[4]

Physicochemical Data

The key physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value |

| CAS Number | 31543-75-6 |

| Molecular Formula | C₇H₆Br₂[1][3][4] |

| Molecular Weight | 249.93 g/mol [3][4] |

| Appearance | Colorless to pale yellow liquid[4] |

| Boiling Point | 243 °C |

| Melting Point | -10 °C |

| Density | 1.850 g/mL |

| Solubility | Insoluble in water; Soluble in organic solvents like ethanol, ether, and benzene.[4] |

| Refractive Index | 1.601 |

| Flash Point | 109 °C |

Synthesis of this compound: An Experimental Protocol

While various methods for the bromination of toluene exist, achieving specific disubstitution at the 2 and 4 positions requires careful control of reaction conditions. A common approach involves the diazotization of a corresponding aminotoluene followed by a Sandmeyer-type reaction. Below is a representative protocol for the synthesis of this compound, adapted from general procedures for the synthesis of brominated aromatic compounds.

Materials:

-

2-Amino-4-bromotoluene

-

Hydrobromic acid (48%)

-

Sodium nitrite (B80452)

-

Copper(I) bromide

-

Ice

-

Diethyl ether

-

Sodium hydroxide (B78521) solution

-

Anhydrous magnesium sulfate

Procedure:

-

Diazotization: A solution of 2-Amino-4-bromotoluene in aqueous hydrobromic acid is prepared in a flask and cooled to 0-5 °C in an ice bath.

-

A chilled aqueous solution of sodium nitrite is added dropwise to the stirred solution of the aminotoluene salt. The temperature is strictly maintained below 5 °C to ensure the stability of the resulting diazonium salt. The addition is continued until a slight excess of nitrous acid is detected (e.g., with starch-iodide paper).

-

Sandmeyer Reaction: In a separate flask, a solution of copper(I) bromide in hydrobromic acid is prepared and cooled.

-

The cold diazonium salt solution is slowly added to the stirred cuprous bromide solution. A vigorous evolution of nitrogen gas will be observed. The reaction mixture is then allowed to warm to room temperature and may be gently heated to ensure completion.

-

Work-up and Purification: The reaction mixture is steam distilled. The organic layer of the distillate is separated, washed with sodium hydroxide solution to remove any acidic impurities, and then with water.

-

The crude this compound is dried over anhydrous magnesium sulfate.

-

The final product is purified by fractional distillation under reduced pressure.

Chemical Reactivity and Mechanisms

The bromine atoms on the aromatic ring of this compound can participate in a variety of chemical transformations, most notably nucleophilic aromatic substitution reactions.

Nucleophilic Aromatic Substitution (SNAr)

The bromine atoms in this compound can act as leaving groups and be displaced by strong nucleophiles. This reaction is generally facilitated by the presence of electron-withdrawing groups on the aromatic ring, which stabilize the negatively charged intermediate (a Meisenheimer complex). While this compound itself is not strongly activated, under forcing conditions or with very strong nucleophiles, substitution can occur.

The general mechanism for an SNAr reaction is a two-step addition-elimination process:

-

Addition: The nucleophile attacks the carbon atom bearing a bromine atom, leading to the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.

-

Elimination: The leaving group (bromide ion) is expelled, and the aromaticity of the ring is restored.

Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr).

Applications in Synthesis

This compound serves as a versatile building block in organic synthesis. Its two bromine atoms can be selectively functionalized to introduce a variety of substituents, making it a valuable precursor for the synthesis of more complex molecules. It is used as an intermediate in the production of pharmaceuticals, agrochemicals, dyes, and polymers.[4] For example, it can be a starting material for the synthesis of various drugs, including antidepressants and antihistamines.[4] In the agrochemical industry, it is utilized in the production of pesticides and herbicides.[4]

Safety and Handling

This compound is a chemical that should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. It is known to cause skin and serious eye irritation.[3] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn when handling this compound. It is sensitive to light.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 2,4-Dibromotoluene: Properties, Synthesis, and Applications

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and key applications of this compound (CAS No: 31543-75-6). The information is intended for professionals in research, chemical synthesis, and drug development who utilize halogenated aromatic compounds as intermediates.

Core Chemical and Physical Properties

This compound, also known as 2,4-dibromo-1-methylbenzene, is a halogenated aromatic compound.[1][2] It presents as a clear, colorless to pale yellow liquid with a characteristic strong, sweet odor.[1] This compound is a key intermediate in the synthesis of a variety of organic molecules due to the reactivity of its bromine substituents and methyl group.[2]

Quantitative Physical and Chemical Data

The fundamental physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₆Br₂ | [2][3] |

| Molecular Weight | 249.93 g/mol | [2][3] |

| CAS Number | 31543-75-6 | [2][4] |

| Density | 1.850 g/mL | [2][5] |

| Melting Point | -10 °C (14 °F) | [4][5][6] |

| Boiling Point | 243 °C (469.4 °F) | [2][4][6] |

| Flash Point | 109 °C | [5] |

| Refractive Index | 1.601 | [5] |

| Vapor Pressure | 0.0544 mmHg at 25°C | [5] |

| Solubility | Insoluble in water; Soluble in ethanol, ether, and benzene.[1] | [1] |

Chemical Structure and Reactivity

The structure of this compound, with bromine atoms at the ortho and para positions relative to the methyl group, dictates its chemical reactivity. The methyl group is an ortho-, para-directing activator in electrophilic aromatic substitution, while the bromine atoms are deactivating but also ortho-, para-directing.

Key Reactions

-

Nucleophilic Substitution: The bromine atoms on the aromatic ring can be displaced by strong nucleophiles under specific reaction conditions, such as in the formation of Grignard reagents or in amination reactions.[2]

-

Oxidation: The methyl group can be oxidized to a carboxylic acid, forming 2,4-dibromobenzoic acid, another valuable synthetic intermediate.[2]

-

Electrophilic Aromatic Substitution: Further substitution on the aromatic ring is influenced by the existing substituents.

Experimental Protocols

Synthesis of this compound via Electrophilic Bromination of Toluene (B28343)

This protocol describes a general method for the synthesis of this compound through the direct bromination of toluene.

Principle: Toluene reacts with bromine in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃), via an electrophilic aromatic substitution mechanism.[2][7] The methyl group directs the incoming bromine electrophiles to the ortho and para positions.

Materials:

-

Toluene

-

Liquid Bromine (Br₂)

-

Iron(III) bromide (FeBr₃) or iron filings

-

Anhydrous solvent (e.g., dichloromethane (B109758) or carbon tetrachloride)

-

Sodium bisulfite solution (10%)

-

Sodium hydroxide (B78521) solution (5%)

-

Brine

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Reaction flask, dropping funnel, condenser, magnetic stirrer, and heating mantle

Procedure:

-

Set up a dry reaction flask equipped with a magnetic stirrer, a dropping funnel, and a condenser connected to a gas trap to absorb HBr gas produced during the reaction.

-

Charge the flask with toluene and the catalyst (iron filings or FeBr₃).

-

Cool the flask in an ice bath.

-

Slowly add liquid bromine from the dropping funnel to the stirred solution. Maintain the temperature to control the reaction rate.

-

After the addition is complete, allow the mixture to stir at room temperature until the reaction is complete (monitored by TLC or GC).

-

Quench the reaction by slowly adding a 10% sodium bisulfite solution to destroy any unreacted bromine.

-

Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water, 5% sodium hydroxide solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

-

The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be used for the analysis of this compound.[8]

Conditions:

-

Column: Newcrom R1 or a similar C18 column.[8]

-

Mobile Phase: A mixture of acetonitrile (B52724) (MeCN) and water.[8] An acid, such as phosphoric acid or formic acid (for MS compatibility), can be added to improve peak shape.[8]

-

Detection: UV detection at a suitable wavelength (e.g., 254 nm).

-

Flow Rate: Typically 1.0 mL/min.

-

Injection Volume: 10 µL.

Visualization of Synthesis Pathway

The following diagram illustrates the electrophilic aromatic substitution reaction for the synthesis of this compound from toluene.

Caption: Synthesis of this compound from Toluene.

Applications in Research and Industry

This compound is a versatile chemical intermediate with significant applications in several high-growth sectors.[1]

-

Pharmaceutical Industry: It serves as a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs).[1] It is used as an intermediate in the production of drugs such as antidepressants, antihistamines, and local anesthetics.[1]

-

Agrochemical Industry: This compound is a raw material for manufacturing a range of pesticides, herbicides, and fungicides.[1] For instance, it is used in the synthesis of compounds related to herbicides like glyphosate.[1]

-

Dye Industry: It is an intermediate in the production of various dyes and pigments.[1] It can be converted to 2,4-dibromoaniline, a precursor for azo dyes.[1]

-

Polymer Industry: this compound is utilized as a cross-linking agent in the production of polymers and as a flame retardant in plastics and other polymer materials.[1]

-

Research and Development: Derivatives of this compound have shown potential biological activities, including antimicrobial and anticancer properties, making it a compound of interest in drug discovery research.[2][9]

Safety and Handling

This compound is classified as a hazardous substance.

-

Hazards: It causes skin irritation and serious eye irritation.[3] It may also cause respiratory irritation.[3][6]

-

Precautionary Measures:

-

Wear appropriate personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection.[6]

-

Use only in a well-ventilated area or outdoors.[6]

-

Wash hands and any exposed skin thoroughly after handling.[6]

-

Store in a tightly closed container in a well-ventilated place.[6]

-

-

First Aid:

For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.[4][6]

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | 31543-75-6 | Benchchem [benchchem.com]

- 3. This compound | C7H6Br2 | CID 94421 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fishersci.co.uk [fishersci.co.uk]

- 5. chembk.com [chembk.com]

- 6. fishersci.com [fishersci.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. This compound | SIELC Technologies [sielc.com]

- 9. nbinno.com [nbinno.com]

2,4-Dibromotoluene molecular structure and weight

An In-depth Technical Guide to 2,4-Dibromotoluene

This guide provides a comprehensive overview of the molecular structure, weight, and properties of this compound, tailored for researchers, scientists, and professionals in drug development. It includes detailed data, experimental methodologies, and a logical workflow for its characterization.

Core Molecular Information

This compound is a halogenated aromatic compound derived from toluene (B28343).[1] Its structure consists of a toluene molecule with two bromine atoms substituted at the 2nd and 4th positions of the benzene (B151609) ring.[1] This compound is typically a colorless to pale yellow liquid and is noted for its high solubility in most organic solvents while being insoluble in water.[2] It serves as a versatile intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes.[1][2]

Chemical Identifiers and Formula

The following table summarizes the key identifiers and molecular formula for this compound.

| Identifier | Value |

| IUPAC Name | 2,4-dibromo-1-methylbenzene[3] |

| CAS Number | 31543-75-6[1][3][4][5][6] |

| Molecular Formula | C₇H₆Br₂[1][3][4][6][7] |

| Molecular Weight | 249.93 g/mol [1][3][4][6][7] |

| Synonyms | 2,4-Dibromo-1-methylbenzene, Benzene, 2,4-dibromo-1-methyl-, 1-Methyl-2,4-dibromobenzene[3][4][6] |

| InChI Key | GHWYNNFPUGEYEM-UHFFFAOYSA-N[5][7] |

Physicochemical Properties

Key physical and chemical properties are detailed below, offering a quantitative look at the compound's characteristics.

| Property | Value |

| Appearance | Colorless to light orange/yellow/green liquid[1][2][4] |

| Density | 1.850 g/mL[1][4] |

| Boiling Point | 243 °C[1][4] |

| Melting Point | -10 °C[4] |

| Flash Point | 109 °C[4] |

| Refractive Index | 1.601[4] |

| Vapor Pressure | 0.0544 mmHg at 25°C[4] |

| LogP | 4.04[5] |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are crucial for its application in research and development.

Synthesis Protocol: Electrophilic Bromination

The synthesis of this compound is typically achieved through the electrophilic bromination of toluene. While specific reaction conditions can be optimized, a general procedure is outlined below.

-

Reaction Setup : A reaction vessel is charged with toluene and a suitable solvent. A Lewis acid catalyst, such as FeBr₃, is introduced.

-

Bromine Addition : Elemental bromine (Br₂) is added dropwise to the mixture while maintaining a controlled temperature. The methyl group on the toluene ring is an ortho-, para-director, leading to substitution at the 2 and 4 positions.

-

Reaction Monitoring : The reaction is monitored for completion using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Workup : Upon completion, the reaction is quenched, typically with an aqueous solution of a reducing agent like sodium bisulfite to remove excess bromine.

-

Purification : The organic layer is separated, washed, and dried. The crude product is then purified, often via fractional distillation or column chromatography on silica (B1680970) gel, to yield pure this compound.[8]

Analytical Protocol: HPLC Characterization

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of this compound.[5]

-

Method : Reverse-phase (RP) HPLC.[5]

-

Column : A C18 or Newcrom R1 column can be utilized.[5]

-

Mobile Phase : A simple mobile phase consisting of acetonitrile (B52724) (MeCN) and water with a phosphoric acid modifier is effective.[5] For applications compatible with mass spectrometry (MS), phosphoric acid should be replaced with formic acid.[5]

-

Detection : UV detection at a suitable wavelength.

-

Application : This method is scalable and can be adapted for preparative separation to isolate impurities or for pharmacokinetic studies.[5]

Logical and Experimental Workflow

The following diagram illustrates a typical workflow from synthesis to characterization for this compound, providing a clear visual representation of the logical steps involved in its preparation and analysis.

Caption: Logical workflow for the synthesis and characterization of this compound.

References

- 1. This compound | 31543-75-6 | Benchchem [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | C7H6Br2 | CID 94421 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. This compound | SIELC Technologies [sielc.com]

- 6. 31543-75-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. GSRS [gsrs.ncats.nih.gov]

- 8. This compound | 31543-75-6 [chemicalbook.com]

synthesis of 2,4-Dibromotoluene from toluene

An In-depth Technical Guide to the Synthesis of 2,4-Dibromotoluene from Toluene (B28343)

Introduction

This compound is a significant intermediate in the synthesis of a variety of organic compounds, including pharmaceuticals, agrochemicals, and dyes.[1][2] Its chemical structure, featuring a toluene backbone with bromine substituents at the 2 and 4 positions, makes it a versatile building block for further chemical transformations. The synthesis of this compound from toluene is primarily achieved through an electrophilic aromatic substitution reaction. This guide provides a comprehensive overview of the synthesis, including the reaction mechanism, a detailed experimental protocol, and relevant chemical data for researchers and professionals in the field of drug development and chemical synthesis.

Reaction Mechanism: Electrophilic Aromatic Substitution

The bromination of toluene proceeds via an electrophilic aromatic substitution (EAS) mechanism.[3] The methyl group (-CH3) on the toluene ring is an activating group and an ortho-, para-director, meaning it increases the rate of reaction and directs the incoming electrophile to the positions ortho and para to itself.[4][5] The reaction typically requires a Lewis acid catalyst, such as iron(III) bromide (FeBr3), to generate a more potent electrophile, the bromonium ion (Br+).[4][6]

The mechanism can be described in three main steps:

-

Generation of the Electrophile: The Lewis acid catalyst reacts with molecular bromine to form a highly polarized complex, which then generates the bromonium ion.[4][6]

-

Electrophilic Attack: The electron-rich aromatic ring of toluene attacks the bromonium ion, forming a resonance-stabilized carbocation known as an arenium ion or sigma complex.[4][7]

-

Deprotonation: A weak base, such as FeBr4-, removes a proton from the carbon atom bearing the bromine, restoring the aromaticity of the ring and regenerating the catalyst.[4]

To obtain this compound, the reaction can be performed in a stepwise manner or by controlling the stoichiometry to favor di-substitution. The first bromination yields a mixture of o-bromotoluene and p-bromotoluene.[5] Both the methyl group and the bromine atom are ortho-, para-directors. In o-bromotoluene, the methyl group directs to the 4- and 6-positions, and the bromine directs to the 4- and 6-positions. In p-bromotoluene, the methyl group directs to the 2- and 6-positions, and the bromine directs to the 2- and 6-positions. Therefore, the second bromination of both isomers will predominantly yield this compound.

References

- 1. This compound | 31543-75-6 | Benchchem [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. homework.study.com [homework.study.com]

- 4. askfilo.com [askfilo.com]

- 5. homework.study.com [homework.study.com]

- 6. PPT - Electrophilic Aromatic Substitution (Bromination of Toluene) PowerPoint Presentation - ID:61432 [slideserve.com]

- 7. mason.gmu.edu [mason.gmu.edu]

Technical Guide: Synthesis of 2,4-Dibromotoluene via Electrophilic Aromatic Substitution of Toluene

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the synthesis of 2,4-dibromotoluene, a key intermediate in the pharmaceutical, agrochemical, and dye industries.[1][2] The synthesis is achieved through the electrophilic aromatic substitution (EAS) pathway, a cornerstone of aromatic chemistry. This guide details the underlying reaction mechanism, a generalized experimental protocol, and a logical workflow for the synthesis.

Introduction to Electrophilic Aromatic Substitution

Electrophilic aromatic substitution is a fundamental reaction class where an electrophile replaces an atom, typically hydrogen, on an aromatic ring. The electron-rich π-system of the aromatic ring is susceptible to attack by strong electrophiles.[3] In the case of substituted benzenes like toluene (B28343), the existing substituent profoundly influences the rate and regioselectivity of subsequent substitutions. The methyl group (-CH₃) of toluene is an activating group, meaning it increases the rate of reaction compared to benzene. It directs incoming electrophiles to the ortho (C2, C6) and para (C4) positions due to the stabilization of the carbocation intermediate (arenium ion) through inductive effects and hyperconjugation.

The synthesis of this compound from toluene is a sequential process. The first bromination yields a mixture of ortho- and para-bromotoluene. A second bromination of these intermediates then predominantly forms the 2,4-disubstituted product.

Reaction Mechanism

The overall transformation involves two successive electrophilic aromatic substitution reactions. A Lewis acid catalyst, such as ferric bromide (FeBr₃), is essential to polarize the bromine molecule, generating a potent electrophile (Br⁺).[3]

Step 1: Monobromination of Toluene

-

Generation of the Electrophile: The Lewis acid catalyst reacts with molecular bromine to form a complex that generates the highly electrophilic bromonium ion (Br⁺).

-

Br₂ + FeBr₃ ⇌ Br⁺[FeBr₄]⁻

-

-

Electrophilic Attack: The π-electrons of the toluene ring attack the bromonium ion. The activating methyl group directs this attack to the ortho and para positions, forming a resonance-stabilized carbocation known as an arenium ion or sigma complex. The intermediates for ortho and para attack are more stable than the meta intermediate because they include a tertiary carbocation resonance structure that is stabilized by the methyl group.

-

Deprotonation: A weak base, typically [FeBr₄]⁻, removes a proton from the carbon atom bearing the new bromine substituent. This step restores the aromaticity of the ring and regenerates the Lewis acid catalyst, yielding a mixture of o-bromotoluene and p-bromotoluene, along with hydrogen bromide (HBr).[3]

Step 2: Dibromination of Bromotoluene Intermediates

The mixture of o- and p-bromotoluene undergoes a second bromination. The regiochemical outcome is determined by the combined directing effects of the methyl (-CH₃) and bromo (-Br) groups.

-

From p-Bromotoluene: The methyl group is an ortho, para-director, and the bromine atom is also an ortho, para-director (though deactivating). In p-bromotoluene, both groups direct the incoming electrophile to the same positions (C2 and C6, which are ortho to the methyl group). This strong agreement in directing effects leads cleanly to this compound.

-

From o-Bromotoluene: The methyl group directs to the C4 (para) and C6 (ortho) positions. The bromine atom directs to the C4 (para) and C6 (ortho) positions. While both positions are activated, substitution at the C4 position is sterically less hindered than at the C6 position, which is crowded by the adjacent methyl and bromo groups. Therefore, the major product from this pathway is also this compound.

This convergent pathway makes this compound the principal product of the exhaustive bromination of toluene under these conditions.

Experimental Protocol

While specific laboratory preparations can vary, the following is a generalized protocol for the synthesis of this compound from toluene. This procedure is based on established principles of aromatic halogenation.

3.1 Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Notes |

| Toluene | C₇H₈ | 92.14 | Substrate |

| Bromine | Br₂ | 159.81 | Brominating agent |

| Iron Filings | Fe | 55.85 | Catalyst precursor |

| Dichloromethane (B109758) | CH₂Cl₂ | 84.93 | Solvent |

| Sodium Bisulfite | NaHSO₃ | 104.06 | For quenching excess Br₂ |

| Sodium Bicarbonate | NaHCO₃ | 84.01 | For neutralizing HBr |

| Anhydrous MgSO₄/Na₂SO₄ | - | - | Drying agent |

| Hydrochloric Acid | HCl | 36.46 | For washing |

3.2 Procedure

-

Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser. The top of the condenser should be connected to a gas trap (e.g., a tube leading to a beaker with sodium hydroxide (B78521) solution) to neutralize the evolved HBr gas.

-

Reaction Initiation: To the flask, add toluene (1.0 eq) and a catalytic amount of iron filings (approx. 0.02 eq). Add a suitable solvent such as dichloromethane to facilitate stirring.

-

Addition of Bromine: Charge the dropping funnel with bromine (2.1 eq). Add the bromine dropwise to the stirred toluene solution at room temperature. The reaction is exothermic; maintain the temperature between 20-30°C using a water bath if necessary. A reddish-brown color and the evolution of HBr gas indicate the reaction is proceeding.

-

Reaction Completion: After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours or until the evolution of HBr gas ceases. The reaction can be gently heated (e.g., to 40°C) to ensure completion.

-

Work-up:

-

Cool the reaction mixture in an ice bath.

-

Slowly add a saturated solution of sodium bisulfite to quench any unreacted bromine. The reddish-brown color of bromine should disappear.

-

Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water (2x), saturated sodium bicarbonate solution (2x), and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate (B86663) or sodium sulfate.

-

-

Purification: Filter off the drying agent and remove the solvent by rotary evaporation. The crude product, a pale yellow liquid, can be purified by vacuum distillation to yield pure this compound.

Quantitative Data

The yield and selectivity of the dibromination of toluene are highly dependent on the reaction conditions, including the catalyst, solvent, temperature, and molar ratio of reactants. While traditional methods using Br₂ and a Lewis acid are effective, they can sometimes lead to mixtures of isomers.[4] Achieving high selectivity for this compound often requires careful optimization of these parameters. The table below outlines the key parameters that influence the reaction outcome.

Table 1: Key Parameters Influencing the Synthesis of this compound

| Parameter | Condition | Expected Impact on Yield & Selectivity |

| Catalyst | FeBr₃, FeCl₃, AlCl₃ | A Lewis acid is essential for the reaction. FeBr₃, generated in situ from Fe and Br₂, is standard. |

| Bromine Molar Ratio | > 2.0 equivalents | A slight excess of bromine is required to drive the reaction towards disubstitution. |

| Temperature | 20 - 40 °C | Higher temperatures increase the reaction rate but may decrease selectivity by favoring the formation of other isomers. |

| Solvent | CH₂Cl₂, CCl₄, or neat | An inert solvent helps control the reaction temperature and improves handling. |

| Reaction Time | 2 - 6 hours | Sufficient time is needed for the second bromination step to proceed to completion. |

Note: Precise yield data for this specific transformation is not consistently reported in readily available literature, as academic studies often focus on achieving selective monobromination. Industrial yields are typically high but proprietary. Yields in a laboratory setting can be expected in the range of 60-80% after purification, with selectivity for the 2,4-isomer being generally favorable due to the directing effects described.

Visualization of Synthesis Pathway

The logical flow from the starting material to the final product via key intermediates is depicted below.

Caption: Reaction pathway for the synthesis of this compound from toluene.

References

2,4-Dibromotoluene safety data sheet and handling precautions.

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety data and handling precautions for 2,4-Dibromotoluene (CAS No: 31543-75-6). The information is compiled from Safety Data Sheets (SDS), regulatory databases, and established experimental guidelines to ensure safe laboratory practices.

Chemical Identification and Physical Properties

This compound is a halogenated aromatic compound.[1] Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₇H₆Br₂ | [2][3] |

| Molecular Weight | 249.93 g/mol | [2][3] |

| Appearance | Liquid | [2][4] |

| Color | Light orange to Yellow to Green | [2] |

| Melting Point | -10 °C / 14 °F | [2][4] |

| Boiling Point | 243 °C / 469.4 °F | [2][4] |

| Density | 1.85 g/cm³ | [2] |

| Flash Point | 109 °C | [2] |

| Solubility | Insoluble in water. Soluble in most organic solvents like ethanol, ether, and benzene. | [5] |

Hazard Identification and Classification

This compound is classified as a hazardous substance.[4] The following table summarizes its classification under the Globally Harmonized System (GHS).

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |

Hazard Pictograms:

Toxicological Data

| Test | Species | Route | Value (for 2,4-Dichlorotoluene) | Reference |

| LD50 | Rat | Oral | 2,400 mg/kg | [6] |

| LD50 | Mouse | Oral | 2,900 mg/kg | [7] |

| LD50 | Guinea Pig | Oral | 5,000 mg/kg | [7] |

Handling and Storage Precautions

Proper handling and storage are critical to minimize exposure risks.

| Aspect | Precaution | Reference |

| Engineering Controls | Use only outdoors or in a well-ventilated area. Ensure that eyewash stations and safety showers are close to the workstation location. | [4] |

| Personal Protective Equipment (PPE) | Wear protective gloves, protective clothing, eye protection (goggles), and face protection. | [4] |

| Hygiene Measures | Wash face, hands, and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product. Remove and wash contaminated clothing before reuse. | [4][8] |

| Storage | Store in a well-ventilated place. Keep container tightly closed. Store locked up. | [4] |

Emergency Procedures and First Aid

A clear workflow for emergency situations is essential. The following diagram outlines the initial steps to be taken in case of exposure.

Caption: Emergency first aid procedures for different exposure routes.

Detailed First-Aid Measures: [4]

-

Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.

-

Skin Contact: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash before reuse.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

-

Ingestion: Clean mouth with water and drink plenty of water afterwards.

Experimental Protocols for Safety Assessment

The GHS classifications for this compound are based on standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). Below are summaries of the relevant OECD guidelines.

Acute Dermal Irritation/Corrosion (based on OECD Guideline 404)

This test determines the potential of a substance to cause reversible or irreversible skin damage.[9]

-

Animal Model: Albino rabbit.

-

Procedure:

-

A small area (approx. 6 cm²) of the animal's skin is shaved.

-

0.5 mL (if liquid) or 0.5 g (if solid, moistened) of the test substance is applied to the shaved area and covered with a gauze patch under a semi-occlusive dressing.

-

The exposure duration is 4 hours.

-

After exposure, the substance is removed.

-

-

Observation: The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.

-

Scoring: The reactions are scored on a scale (e.g., 0 for no effect to 4 for severe erythema/edema). The scores are used to calculate a Primary Irritation Index.

Acute Eye Irritation/Corrosion (based on OECD Guideline 405)

This test evaluates the potential of a substance to cause irritation or corrosion to the eye.[2][10]

-

Animal Model: Albino rabbit.

-

Procedure:

-

A single dose of the test substance (0.1 mL for liquids, 0.1 g for solids) is applied into the conjunctival sac of one eye. The other eye serves as a control.

-

The use of topical anesthetics and systemic analgesics is recommended to minimize pain and distress.

-

-

Observation: The eyes are examined at 1, 24, 48, and 72 hours after application. Observations are made for corneal opacity, iritis, conjunctival redness, and chemosis (swelling).

-

Scoring: The ocular reactions are scored using a standardized system. The severity and reversibility of the effects are assessed over an observation period of up to 21 days.

Acute Oral Toxicity - Fixed Dose Procedure (based on OECD Guideline 420)

This method is used to assess the acute oral toxicity of a substance and allows for its classification. It is designed to use fewer animals and avoid death as an endpoint.[5][8]

-

Animal Model: Typically rats (usually females).

-

Procedure:

-

A sighting study is performed with single animals to determine the appropriate starting dose.

-

In the main study, animals are dosed in a stepwise manner using fixed doses (e.g., 5, 50, 300, 2000 mg/kg).

-

The substance is administered orally by gavage.

-

-

Observation: Animals are observed for signs of toxicity and mortality for at least 14 days.

-

Endpoint: The test allows for the identification of a dose that causes evident toxicity or mortality, which is then used for GHS classification.

The following diagram illustrates the decision-making process in a typical chemical safety assessment workflow.

Caption: A workflow for assessing and managing chemical hazards.

Fire-Fighting and Accidental Release Measures

-

Suitable Extinguishing Media: Use carbon dioxide (CO₂), powder, or water spray. For major fires, evacuate the area and fight the fire remotely due to the risk of explosion.[4]

-

Hazardous Combustion Products: Thermal decomposition can lead to the release of carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen bromide.[4]

-

Accidental Release: Ensure adequate ventilation and use personal protective equipment. Soak up with inert absorbent material and keep in suitable, closed containers for disposal.[4]

This technical guide is intended to provide essential safety information for trained professionals. Always refer to the specific Safety Data Sheet provided by the supplier and follow all institutional and regulatory safety guidelines.

References

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 2. oecd.org [oecd.org]

- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 4. oecd.org [oecd.org]

- 5. Acute Oral Toxicity test – Fixed Dose Procedure (OECD 420: 2001). - IVAMI [ivami.com]

- 6. cdhfinechemical.com [cdhfinechemical.com]

- 7. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 9. Acute Dermal Irritation OECD 404 - Toxicology IND Services [toxicology-ind.com]

- 10. nucro-technics.com [nucro-technics.com]

Navigating the Solubility Landscape of 2,4-Dibromotoluene: A Technical Guide for Researchers

For Immediate Release

This technical guide addresses the solubility of 2,4-Dibromotoluene in organic solvents, a critical parameter for its application in research, chemical synthesis, and drug development. Despite its importance, a comprehensive, publicly available dataset of quantitative solubility values for this compound in common organic solvents is notably absent from the current scientific literature. This guide aims to bridge that gap by providing a detailed framework for researchers to systematically determine and report this vital data.

This compound, a halogenated aromatic compound, is recognized for its utility as an intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1] While qualitative descriptions indicate its solubility in solvents such as ethanol, ether, and benzene (B151609) and insolubility in water, precise quantitative data is essential for accurate reaction design, purification, and formulation.[1]

Quantitative Solubility Data

A thorough review of scientific databases and chemical literature did not yield specific quantitative solubility data for this compound in a range of organic solvents. To facilitate progress in research involving this compound, this guide provides a standardized protocol for determining these values. The following table is presented as a template for researchers to populate with their experimentally determined data.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method of Determination |

| e.g., Ethanol | e.g., 25 | Data to be determined | Data to be determined | e.g., Gravimetric |

| e.g., Methanol | e.g., 25 | Data to be determined | Data to be determined | e.g., Gravimetric |

| e.g., Acetone | e.g., 25 | Data to be determined | Data to be determined | e.g., Gravimetric |

| e.g., Ethyl Acetate | e.g., 25 | Data to be determined | Data to be determined | e.g., Gravimetric |

| e.g., Hexane | e.g., 25 | Data to be determined | Data to be determined | e.g., Gravimetric |

| e.g., Diethyl Ether | e.g., 25 | Data to be determined | Data to be determined | e.g., Gravimetric |

| e.g., Toluene | e.g., 25 | Data to be determined | Data to be determined | e.g., Gravimetric |

| e.g., Chloroform | e.g., 25 | Data to be determined | Data to be determined | e.g., Gravimetric |

| e.g., Dimethylformamide (DMF) | e.g., 25 | Data to be determined | Data to be determined | e.g., Gravimetric |

| e.g., Dimethyl Sulfoxide (DMSO) | e.g., 25 | Data to be determined | Data to be determined | e.g., Gravimetric |

Experimental Protocol for Solubility Determination

The following protocol outlines the gravimetric method for determining the solubility of this compound in an organic solvent at a specific temperature. This method is widely applicable and provides reliable quantitative data.

Materials:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Thermostatically controlled water bath or incubator

-

Calibrated analytical balance

-

Vials with screw caps

-

Volumetric flasks and pipettes

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Oven for drying

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a series of vials.

-

Add a known volume of the desired organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled environment (e.g., water bath) set to the desired temperature.

-

Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached and a saturated solution is formed.

-

-

Sample Withdrawal and Filtration:

-

Allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow any undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed pipette to avoid premature crystallization.

-

Immediately filter the withdrawn sample through a syringe filter (of a material compatible with the solvent) into a pre-weighed, clean, and dry vial. This step is crucial to remove any microscopic undissolved particles.

-

-

Solvent Evaporation and Mass Determination:

-

Weigh the vial containing the filtered saturated solution.

-

Carefully evaporate the solvent from the vial. This can be achieved by gentle heating in a fume hood or using a rotary evaporator. Ensure all the solvent is removed.

-

Once the solvent is completely evaporated, place the vial containing the solid residue in an oven at a temperature below the melting point of this compound to ensure it is completely dry.

-

Allow the vial to cool to room temperature in a desiccator before weighing it again on the analytical balance.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial mass of the empty vial from the final mass of the vial with the dried residue.

-

Express the solubility in grams per 100 mL of solvent or in moles per liter (mol/L).

-

Logical Workflow for Solubility Determination

References

A Technical Guide to the Spectral Analysis of 2,4-Dibromotoluene

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectral data for 2,4-Dibromotoluene, a key intermediate in various chemical syntheses. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols used for their acquisition.

Spectroscopic Data

The following sections present the quantitative spectral data for this compound in a structured format to facilitate analysis and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic compounds. Below are the ¹H and ¹³C NMR spectral data for this compound.

Table 1: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 2.34 | Singlet | - | 3H | -CH₃ |

| 7.18 | Doublet | 8.2 | 1H | Ar-H |

| 7.39 | Doublet of Doublets | 8.2, 2.0 | 1H | Ar-H |

| 7.69 | Doublet | 2.0 | 1H | Ar-H |

Table 2: ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 20.4 | -CH₃ |

| 121.0 | Ar-C |

| 122.4 | Ar-C |

| 130.6 | Ar-CH |

| 133.0 | Ar-CH |

| 135.9 | Ar-CH |

| 138.8 | Ar-C |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Assignment |

| 3080 - 3020 | C-H stretch (aromatic) |

| 2960 - 2850 | C-H stretch (aliphatic) |

| 1580 - 1450 | C=C stretch (aromatic ring) |

| 1050 - 1000 | C-Br stretch |

| 880 - 800 | C-H bend (aromatic, out-of-plane) |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio.

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 252 | 50 | [M+4]⁺ |

| 250 | 100 | [M+2]⁺ |

| 248 | 50 | [M]⁺ |

| 169 | 80 | [M-Br]⁺ |

| 90 | 40 | [C₇H₆]⁺ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of this compound (approximately 10-20 mg) was dissolved in deuterated chloroform (B151607) (CDCl₃, 0.5-0.7 mL) containing 1% tetramethylsilane (B1202638) (TMS) as an internal standard. The solution was then transferred to a 5 mm NMR tube.

-

Instrumentation: ¹H and ¹³C NMR spectra were recorded on a Bruker Avance 400 spectrometer operating at 400 MHz for ¹H and 100 MHz for ¹³C nuclei.

-

¹H NMR Acquisition: The ¹H NMR spectrum was acquired with a 30° pulse width, a relaxation delay of 1.0 second, and an acquisition time of 4.0 seconds. A total of 16 scans were accumulated.

-

¹³C NMR Acquisition: The ¹³C NMR spectrum was acquired using a proton-decoupled sequence with a 45° pulse width, a relaxation delay of 2.0 seconds, and an acquisition time of 1.5 seconds. A total of 512 scans were accumulated.

-

Data Processing: The collected free induction decays (FIDs) were processed with a line broadening of 0.3 Hz for ¹H and 1.0 Hz for ¹³C, followed by Fourier transformation. The resulting spectra were phase-corrected and baseline-corrected. Chemical shifts were referenced to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

-

Sample Preparation: A thin film of neat this compound was prepared by placing a drop of the liquid between two potassium bromide (KBr) plates.

-

Instrumentation: The IR spectrum was recorded on a PerkinElmer Spectrum Two FT-IR spectrometer.

-

Data Acquisition: The spectrum was acquired in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A total of 16 scans were co-added to improve the signal-to-noise ratio. A background spectrum of the clean KBr plates was recorded and automatically subtracted from the sample spectrum.

-

Data Processing: The resulting interferogram was Fourier-transformed to produce the infrared spectrum, which was then plotted as transmittance versus wavenumber.

Mass Spectrometry (MS)

-

Sample Introduction: A dilute solution of this compound in methanol (B129727) was introduced into the mass spectrometer via direct infusion using a syringe pump.

-

Instrumentation: The mass spectrum was obtained using a Thermo Scientific ISQ EC single quadrupole mass spectrometer with an electron ionization (EI) source.

-

Data Acquisition: The electron energy was set to 70 eV. The ion source temperature was maintained at 230°C, and the transfer line temperature was 250°C. The mass spectrum was scanned over a mass-to-charge (m/z) range of 50-300.

-

Data Processing: The acquired data was processed using the instrument's software to generate the mass spectrum, showing the relative abundance of ions as a function of their m/z ratio.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical relationship between the different spectroscopic techniques and the structural information they provide for the elucidation of this compound.

Caption: Workflow of Spectroscopic Analysis.

High-Purity 2,4-Dibromotoluene: A Technical Guide for Researchers and Drug Development Professionals

An in-depth examination of the commercial landscape, synthesis, purification, and analytical control of high-purity 2,4-dibromotoluene, a key building block in pharmaceutical and agrochemical research. This guide also explores the potential biological activities of its derivatives, providing insights for future drug discovery endeavors.

Commercial Availability and Specifications

High-purity this compound (CAS No: 31543-75-6) is a critical starting material for the synthesis of a wide range of complex organic molecules. Several commercial suppliers offer this reagent, typically with a purity of 98% or higher, as determined by Gas Chromatography (GC). Researchers should always request a certificate of analysis (CoA) to verify the purity and impurity profile of the purchased material.

Below is a summary of typical specifications from various suppliers.

| Property | Specification |

| Synonyms | 2,4-Dibromo-1-methylbenzene |

| CAS Number | 31543-75-6[1][2][3] |

| Molecular Formula | C₇H₆Br₂[2] |

| Molecular Weight | 249.93 g/mol [1][2] |

| Appearance | Colorless to pale yellow liquid[3] |

| Purity (by GC) | ≥ 98.0%[2][4] |

| Boiling Point | 243 °C[5] |

| Melting Point | -10 °C[5] |

| Density | 1.85 g/mL[5] |

| Refractive Index | ~1.601[5] |

Table 1: Typical Product Specifications for Commercial this compound.

Key Commercial Suppliers:

-

Oakwood Chemical[6]

-

ChemicalBook Suppliers (e.g., Henan Aochuang Chemical Co., Ltd., Career Henan Chemical Co.)[1]

-

Ningbo Inno Pharmchem Co., Ltd.[3]

Synthesis and Purification of High-Purity this compound

The synthesis of high-purity this compound often involves a multi-step process to ensure the correct isomer is obtained with minimal impurities. A common and effective route is through the Sandmeyer reaction, starting from a suitable aminotoluene precursor.

Proposed Synthetic Pathway

A plausible and efficient synthetic route to high-purity this compound starts from 4-bromo-2-nitrotoluene (B1266186). This pathway involves the reduction of the nitro group to an amine, followed by a Sandmeyer reaction to replace the amino group with a bromine atom.

Figure 1: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a composite based on established procedures for similar transformations, such as the synthesis of m-bromotoluene and p-bromotoluene from their respective toluidine precursors.[7][8]

Step 1: Reduction of 4-Bromo-2-nitrotoluene to 4-Bromo-2-aminotoluene

-

In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, suspend 4-bromo-2-nitrotoluene in a mixture of ethanol (B145695) and water.

-

Add iron powder and a catalytic amount of hydrochloric acid.

-

Heat the mixture to reflux with vigorous stirring for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture and make it basic with a sodium carbonate solution to precipitate iron salts.

-

Filter the mixture and wash the filter cake with ethanol.

-

Combine the filtrate and washings, and remove the ethanol by rotary evaporation.

-

Extract the aqueous residue with a suitable organic solvent (e.g., dichloromethane (B109758) or diethyl ether).

-

Dry the organic extracts over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure to yield crude 4-bromo-2-aminotoluene.

Step 2: Diazotization of 4-Bromo-2-aminotoluene

-

Dissolve the crude 4-bromo-2-aminotoluene in an aqueous solution of hydrobromic acid (HBr).

-

Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (B80452) (NaNO₂), maintaining the temperature below 5 °C.

-

After the addition is complete, continue to stir the mixture for an additional 15-20 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

Step 3: Sandmeyer Reaction to form this compound

-

In a separate flask, prepare a solution of copper(I) bromide (CuBr) in aqueous HBr and cool it in an ice bath.

-

Slowly and carefully add the cold diazonium salt solution to the CuBr solution with vigorous stirring. Effervescence (evolution of nitrogen gas) will be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it to 50-60 °C for 30-60 minutes to ensure complete decomposition of the diazonium salt.

Purification of this compound

To achieve high purity, the crude this compound must be subjected to a rigorous purification process.

Purification Workflow:

Figure 2: General purification workflow for this compound.

Detailed Purification Protocol:

-

Work-up: Transfer the reaction mixture to a separatory funnel and extract with a suitable organic solvent like diethyl ether or dichloromethane. Wash the organic layer sequentially with a saturated sodium bicarbonate solution to neutralize any remaining acid, and then with brine.

-

Drying: Dry the organic layer over an anhydrous drying agent such as magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Fractional Distillation: The crude product is then purified by fractional distillation under reduced pressure.[9] This is a critical step to separate the desired this compound from any isomeric or other impurities. The lower pressure allows the distillation to occur at a lower temperature, preventing potential decomposition of the product.

Analytical Methods for Quality Control

Ensuring the high purity of this compound is crucial for its application in sensitive downstream syntheses. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the primary analytical techniques used for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for both the quantification of purity and the identification of volatile impurities.

| Parameter | Condition |

| GC System | Agilent GC-MS or similar |

| Column | HP-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow rate (e.g., 1 mL/min) |

| Inlet Temperature | 250 °C |

| Oven Program | Start at 50 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min |

| MS Detector | Electron Ionization (EI), 70 eV |

| Mass Range | 40-400 amu |

Table 2: Typical GC-MS Conditions for the Analysis of this compound. [10][11][12]

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with UV detection is also a suitable method for determining the purity of this compound.

| Parameter | Condition |

| HPLC System | Agilent 1260 Infinity II or similar with UV detector |

| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Acetonitrile and Water (with 0.1% phosphoric acid or formic acid for MS compatibility)[13] |

| Gradient | Isocratic or gradient elution (e.g., 70-95% Acetonitrile over 20 minutes) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 220 nm and 254 nm |

Table 3: Typical HPLC Conditions for the Analysis of this compound. [13]

Potential Biological Activities of this compound Derivatives

While this compound itself is primarily used as a chemical intermediate, its derivatives have been investigated for a range of biological activities, including antimicrobial and anticancer properties. The presence of bromine atoms can significantly influence the pharmacological properties of a molecule.

Antimicrobial Activity

Halogenated aromatic compounds are known to exhibit antimicrobial activity through various mechanisms.[14][15] While specific studies on this compound derivatives are limited, the general mechanisms for halogenated antimicrobials include:

-

Oxidation of cellular components: Halogens can act as oxidizing agents, leading to the disruption of essential proteins and enzymes within microbial cells.[16]

-

Halogenation of cellular targets: The incorporation of halogen atoms into microbial proteins and other biomolecules can alter their structure and function, leading to cell death.[16]

-

Inhibition of cell division: Some small molecules have been shown to inhibit bacterial cell division by targeting proteins involved in the divisome assembly, such as FtsZ.[17][18][19] It is plausible that specifically designed derivatives of this compound could target such processes.

Figure 3: Potential antimicrobial mechanisms of action for halogenated aromatic compounds.

Anticancer Activity

The introduction of bromine atoms into a molecular scaffold can enhance anticancer activity.[20][21][22][23] Studies on various brominated aromatic compounds have revealed several potential mechanisms of action against cancer cells:

-

Induction of Apoptosis: Many anticancer agents exert their effects by inducing programmed cell death, or apoptosis. Brominated chalcone (B49325) derivatives, for example, have been shown to induce apoptosis in gastric cancer cells through the generation of reactive oxygen species (ROS) and the activation of caspase cascades.[24][25]

-

Cell Cycle Arrest: Some brominated compounds can cause cancer cells to arrest at specific phases of the cell cycle, preventing their proliferation.

-

Inhibition of Key Signaling Pathways: The growth and survival of cancer cells are often dependent on aberrant signaling pathways. While specific targets for this compound derivatives are not well-documented, related brominated compounds have been shown to modulate various cancer-related pathways.

Figure 4: A potential pathway for apoptosis induction by brominated aromatic compounds.

Conclusion

High-purity this compound is a readily available and versatile building block for chemical synthesis. The synthesis of this compound with high purity can be achieved through a well-defined synthetic route followed by rigorous purification. The quality of the final product should be confirmed using appropriate analytical methods such as GC-MS and HPLC. While the biological activities of this compound itself are not extensively studied, its derivatives represent a promising area for the discovery of new antimicrobial and anticancer agents. Further research into the specific molecular targets and mechanisms of action of these derivatives is warranted to fully exploit their therapeutic potential.

References

- 1. This compound | 31543-75-6 [chemicalbook.com]

- 2. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 3. nbinno.com [nbinno.com]

- 4. This compound 98.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 5. This compound | 31543-75-6 [amp.chemicalbook.com]

- 6. This compound [oakwoodchemical.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Purification [chem.rochester.edu]

- 10. nelsonlabs.com [nelsonlabs.com]

- 11. A Sensitive and Selective GC-MS Method for Analysis of Genotoxic Impurities in Dobutamine Hydrochloride – Oriental Journal of Chemistry [orientjchem.org]

- 12. researchgate.net [researchgate.net]

- 13. This compound | SIELC Technologies [sielc.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. youtube.com [youtube.com]

- 17. Divin: a small molecule inhibitor of bacterial divisome assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Discovery of a small molecule that inhibits cell division by blocking FtsZ, a novel therapeutic target of antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Targeting cell division: small-molecule inhibitors of FtsZ GTPase perturb cytokinetic ring assembly and induce bacterial lethality - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. A new brominated chalcone derivative suppresses the growth of gastric cancer cells in vitro and in vivo involving ROS mediated up-regulation of DR5 and 4 expression and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 25. A new brominated chalcone derivative suppresses the growth of gastric cancer cells in vitro and in vivo involving ROS mediated up-regulation of DR5 and 4 expression and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Versatile Scaffold: An In-depth Technical Guide to the Applications of 2,4-Dibromotoluene in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dibromotoluene, a readily available halogenated aromatic compound, has emerged as a versatile and valuable building block in the landscape of medicinal chemistry. Its unique substitution pattern, featuring two bromine atoms at positions amenable to a variety of chemical transformations, provides a robust scaffold for the synthesis of diverse molecular architectures with significant therapeutic potential. This technical guide explores the multifaceted applications of this compound in the design and synthesis of novel therapeutic agents, with a focus on its role in the development of anticancer and antimicrobial compounds. We will delve into the key chemical reactions that unlock its synthetic utility, provide detailed experimental protocols for the synthesis of key intermediates and final compounds, and present quantitative biological data to underscore its importance in modern drug discovery.

Core Synthetic Transformations

The synthetic utility of this compound in medicinal chemistry is primarily centered around the reactivity of its two bromine atoms and the methyl group. These functional handles allow for a range of strategic modifications, including carbon-carbon and carbon-heteroatom bond formation, as well as oxidation and subsequent derivatization.

Cross-Coupling Reactions: Building Molecular Complexity

The bromine atoms on the this compound ring are excellent leaving groups for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings. These reactions are instrumental in constructing biaryl and aryl-alkyne frameworks, which are prevalent motifs in many biologically active molecules.

Suzuki-Miyaura Coupling: This reaction enables the formation of a C-C bond between this compound and an organoboron reagent. The regioselectivity of the coupling is a key consideration, with the bromine at the 2-position generally exhibiting higher reactivity due to steric and electronic factors. This allows for a stepwise functionalization, first at the 2-position and subsequently at the 4-position, to generate unsymmetrical diaryl derivatives.

Sonogashira Coupling: This reaction facilitates the formation of a C-C bond between this compound and a terminal alkyne. Similar to the Suzuki coupling, regioselective alkynylation can be achieved, providing access to a diverse range of aryl-alkyne scaffolds for further elaboration.

Oxidation of the Methyl Group

The methyl group of this compound can be oxidized to an aldehyde (2,4-dibromobenzaldehyde) or a carboxylic acid (2,4-dibromobenzoic acid). These transformations introduce new functional groups that can participate in a variety of subsequent reactions, including reductive amination, Wittig reactions, and amide bond formation, further expanding the chemical space accessible from this starting material.

Applications in Anticancer Drug Discovery

Derivatives of this compound have shown promise as anticancer agents, with some compounds exhibiting significant cytotoxic activity against various cancer cell lines.

Inhibition of Cancer Cell Proliferation

While specific drug candidates derived directly from this compound are not extensively documented in publicly available literature, studies on related structures suggest the potential of this scaffold. For instance, certain derivatives have been shown to inhibit the proliferation of human breast cancer cells (MCF-7) with IC50 values in the micromolar range, indicating a potential for the development of novel anti-breast cancer agents.[1]

Table 1: Anticancer Activity of this compound Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Citation |

| Unspecified Derivative | MCF-7 (Breast Cancer) | ~25 | [1] |

Potential Role in the Synthesis of Kinase Inhibitors

The structural motif of 2,4-disubstituted toluene (B28343) is found in various kinase inhibitors. While a direct synthetic route from this compound to the MEK inhibitor Trametinib is not explicitly detailed in the literature, the core structure of Trametinib contains a 2-fluoro-4-iodoanilino moiety. The synthesis of such anilines can potentially be envisioned starting from precursors accessible from this compound through a series of functional group interconversions, including halogen exchange, nitration, reduction, and fluorination reactions. The development of an efficient synthetic pathway from this compound to key intermediates of kinase inhibitors like Trametinib remains an area of interest for process chemistry.

Applications in Antimicrobial Drug Discovery

The development of new antimicrobial agents is a critical area of research due to the rise of antibiotic resistance. Derivatives of this compound have been explored for their potential as novel antimicrobial agents.

Activity against Pathogenic Bacteria

Biphenyl derivatives, which can be synthesized from this compound via Suzuki coupling, have demonstrated antibacterial activity. For instance, certain biphenyls have shown inhibitory activity against Gram-negative bacteria like E. coli and pathogenic fungi such as C. albicans.

Table 2: Antimicrobial Activity of Biphenyl Derivatives

| Compound ID | Microorganism | MIC (µg/mL) | Citation |

| SCPD3 | E. coli | - | [2] |

| SCPD4 | C. albicans | - | [2] |

| (Note: Specific MIC values for these compounds were not provided in the source material, but their activity was highlighted.) |

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound

This protocol describes a general procedure for the regioselective mono-arylation of this compound at the more reactive 2-position.

Materials:

-

This compound

-

Arylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a flame-dried Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.1 equiv), the palladium catalyst (0.02-0.05 equiv), and the base (2.0-3.0 equiv).

-

Evacuate and backfill the flask with an inert gas three times.

-

Add the degassed solvent via syringe.

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel.

Signaling Pathways and Mechanisms of Action

While the precise mechanisms of action for many this compound derivatives are still under investigation, their structural features suggest potential interactions with key cellular signaling pathways implicated in cancer and microbial pathogenesis.

Potential Inhibition of Kinase Signaling Pathways

The diaryl scaffold, readily accessible from this compound, is a common feature of many kinase inhibitors. These compounds often act as ATP-competitive inhibitors, binding to the ATP-binding pocket of kinases and preventing the phosphorylation of downstream substrates. The RAS/RAF/MEK/ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival, and its dysregulation is a hallmark of many cancers. Trametinib, for example, is a selective allosteric inhibitor of MEK1 and MEK2. [3]The development of novel diaryl compounds from this compound could lead to new inhibitors of this or other important kinase pathways.

DOT Script for a Simplified Kinase Inhibition Pathway

Conclusion and Future Perspectives

This compound is a versatile and cost-effective starting material with significant potential in medicinal chemistry. Its ability to undergo a variety of chemical transformations, particularly cross-coupling reactions and functional group interconversions, makes it an attractive scaffold for the synthesis of diverse compound libraries for drug discovery. While the full therapeutic potential of this compound derivatives is still being explored, the preliminary data on their anticancer and antimicrobial activities are promising.